molecular formula C9H9Cl2NO4S B1430651 5-Chloro-4-acetamido-2-methoxybenzene-1-sulfonyl chloride CAS No. 1461705-33-8

5-Chloro-4-acetamido-2-methoxybenzene-1-sulfonyl chloride

Cat. No.: B1430651
CAS No.: 1461705-33-8
M. Wt: 298.14 g/mol
InChI Key: WJXWQRAKSPMCOM-UHFFFAOYSA-N
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Description

5-Chloro-4-acetamido-2-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H9Cl2NO4S and a molecular weight of 298.15 g/mol . This compound is known for its applications in various chemical reactions and research fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-acetamido-2-methoxybenzene-1-sulfonyl chloride typically involves the chlorination of 4-acetamido-2-methoxybenzenesulfonyl chloride. One common method includes the use of N-chlorosuccinimide as a chlorinating agent . The reaction is carried out in an inert atmosphere at controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation and subsequent chlorination steps . The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-acetamido-2-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Mechanism of Action

The mechanism of action of 5-Chloro-4-acetamido-2-methoxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or reagent .

Biological Activity

5-Chloro-4-acetamido-2-methoxybenzene-1-sulfonyl chloride is an organic compound with significant potential in various biological applications. This article focuses on its biological activity, including its mechanisms, applications in drug development, and comparative studies with related compounds.

  • Molecular Formula : C9H9Cl2NO4S
  • Molecular Weight : 298.15 g/mol
  • IUPAC Name : 4-acetamido-5-chloro-2-methoxybenzenesulfonyl chloride

The biological activity of this compound primarily arises from its sulfonyl chloride group, which is highly electrophilic. This property allows the compound to undergo nucleophilic substitution reactions, making it a versatile reagent in organic synthesis and medicinal chemistry. The mechanism involves the following steps:

  • Nucleophilic Attack : The sulfonyl chloride can react with nucleophiles such as amines or alcohols.
  • Formation of Sulfonamide Derivatives : Upon reaction with amines, it forms sulfonamide derivatives, which have notable biological activities.
  • Reactivity with Biological Targets : The compound may interact with various enzymes and receptors, leading to pharmacological effects.

Antibacterial Activity

Research has demonstrated that sulfonamide derivatives exhibit antibacterial properties. For instance, studies comparing the activity of various synthesized compounds showed that derivatives of this compound displayed moderate to strong activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundBacterial Strains TestedActivity Level
This compoundStaphylococcus aureus, E. coliModerate to Strong

Anticancer Activity

The compound is also being investigated for its potential anticancer properties. In vitro studies have shown that sulfonamide derivatives can inhibit the growth of cancer cell lines such as MCF-7 (human breast cancer) by inducing apoptosis . The IC50 values for these compounds indicate their effectiveness in inhibiting cell proliferation.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes. For example, it has shown promise as an inhibitor of carbonic anhydrase II (hCA II), which is relevant in the treatment of glaucoma and other conditions .

Applications in Drug Development

The compound serves as a precursor in the synthesis of biologically active molecules. Its application extends to:

  • Drug Design : Used in developing new pharmaceuticals targeting bacterial infections and cancer.
  • Biochemical Assays : Acts as a reagent in various biochemical assays due to its electrophilic nature.

Comparative Studies

When compared to similar compounds, such as 5-Chloro-2-methoxybenzenesulfonyl chloride, this compound exhibits enhanced reactivity due to the presence of both acetamido and sulfonyl groups. This unique structure contributes to its diverse biological activities.

CompoundUnique FeaturesBiological Activity
This compoundAcetamido and sulfonyl groupsAntibacterial, anticancer
5-Chloro-2-methoxybenzenesulfonyl chlorideLacks acetamido groupLimited biological activity

Case Studies

A notable case study involved the synthesis of various sulfonamide derivatives from this compound and their evaluation against different bacterial strains. The results indicated that modifications on the amine component significantly influenced antibacterial potency, suggesting a structure–activity relationship that could guide future drug design efforts .

Properties

IUPAC Name

4-acetamido-5-chloro-2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO4S/c1-5(13)12-7-4-8(16-2)9(3-6(7)10)17(11,14)15/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXWQRAKSPMCOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461705-33-8
Record name 5-chloro-4-acetamido-2-methoxybenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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